N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide is a complex organic compound that features both benzimidazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The benzimidazole and indole moieties can be coupled using appropriate linkers and reagents, such as amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like m-CPBA or KMnO4.
Reduction: Reduction reactions could target the benzimidazole ring, using agents like LiAlH4 or NaBH4.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide could have applications in:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzimidazole and indole moieties are known to interact with various biological targets, potentially leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Indole Derivatives: Compounds like indomethacin and tryptophan, which have anti-inflammatory and nutritional roles, respectively.
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(1-isopropyl-1H-indol-3-yl)butanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This structural feature could confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N4O |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C23H26N4O/c1-16(2)27-15-17(18-9-3-6-12-21(18)27)8-7-13-23(28)24-14-22-25-19-10-4-5-11-20(19)26-22/h3-6,9-12,15-16H,7-8,13-14H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
LELHHGKWMDLZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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